molecular formula C18H17N5O B14004336 N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide

N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide

Cat. No.: B14004336
M. Wt: 319.4 g/mol
InChI Key: DFQAKAXZBXMOPP-UHFFFAOYSA-N
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Description

N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide typically involves multi-step organic reactions. The process may start with the formation of the pyrimidine ring, followed by the introduction of the pyridine moiety. The final steps often involve the formation of the formamide group and the methylamino substitution on the phenyl ring. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide can undergo several types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, where hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide include other aromatic and heterocyclic compounds with formamide groups. Examples might include:

  • N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)acetamide
  • N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-methyl-5-(methylamino)phenyl]-N-(4-pyridin-3-ylpyrimidin-2-yl)formamide

InChI

InChI=1S/C18H17N5O/c1-13-5-6-15(19-2)10-17(13)23(12-24)18-21-9-7-16(22-18)14-4-3-8-20-11-14/h3-12,19H,1-2H3

InChI Key

DFQAKAXZBXMOPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC)N(C=O)C2=NC=CC(=N2)C3=CN=CC=C3

Origin of Product

United States

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